molecular formula C17H25N B11869784 11-Phenyl-8-azaspiro[5.6]dodecane CAS No. 88151-84-2

11-Phenyl-8-azaspiro[5.6]dodecane

Cat. No.: B11869784
CAS No.: 88151-84-2
M. Wt: 243.4 g/mol
InChI Key: OZPKJYZTGUQARZ-UHFFFAOYSA-N
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Description

11-Phenyl-8-azaspiro[5.6]dodecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a phenyl group and an azaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenyl-8-azaspiro[5.6]dodecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the use of a coupling reaction between a spirocyclic 1,2,3-triazole and a phenyl group . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

11-Phenyl-8-azaspiro[5.6]dodecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

11-Phenyl-8-azaspiro[5.6]dodecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds.

Properties

CAS No.

88151-84-2

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

11-phenyl-8-azaspiro[5.6]dodecane

InChI

InChI=1S/C17H25N/c1-3-7-15(8-4-1)16-9-12-18-14-17(13-16)10-5-2-6-11-17/h1,3-4,7-8,16,18H,2,5-6,9-14H2

InChI Key

OZPKJYZTGUQARZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCNC2)C3=CC=CC=C3

Origin of Product

United States

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